4-tert-butyl-1H-imidazole

Catalog No.
S3287690
CAS No.
21149-98-4
M.F
C7H12N2
M. Wt
124.187
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-butyl-1H-imidazole

CAS Number

21149-98-4

Product Name

4-tert-butyl-1H-imidazole

IUPAC Name

5-tert-butyl-1H-imidazole

Molecular Formula

C7H12N2

Molecular Weight

124.187

InChI

InChI=1S/C7H12N2/c1-7(2,3)6-4-8-5-9-6/h4-5H,1-3H3,(H,8,9)

InChI Key

ULKZTFQDSPKNMV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=CN1

Solubility

not available

Synthesis of Metal-Organic Frameworks (MOFs)

4-tert-Butyl-1H-imidazole is a common ligand used in the synthesis of metal-organic frameworks (MOFs) []. MOFs are a class of crystalline materials with highly porous structures. The imidazole group in 4-tBuI can coordinate with metal ions, helping to assemble the MOF structure. The bulky tert-butyl group sterically hinders intermolecular interactions, influencing the pore size and surface area of the final MOF []. Researchers are investigating MOFs for applications in gas storage, catalysis, and chemical separations [].

  • Origin: The specific origin of 4-tert-butyl-1H-imidazole is not readily available in scientific literature. However, imidazole rings are found in nature as components of histidine, an essential amino acid. Synthesis methods likely involve organic reactions to introduce the tert-butyl group onto the imidazole ring.
  • Significance: 4-tert-butyl-1H-imidazole finds application in various scientific research fields due to its unique properties. These include its use as:
    • A ligand in coordination chemistry for stabilizing metal complexes [].
    • A base or nucleophile in organic synthesis.
    • A precursor for the synthesis of more complex imidazole-based molecules with potential biological activities.

Molecular Structure Analysis

4-tert-butyl-1H-imidazole possesses a five-membered aromatic imidazole ring with nitrogen atoms at positions 1 and 3. A bulky tert-butyl group (C(CH3)3) is attached at the fourth position of the ring. This structure offers several key features:

  • Aromaticity: The imidazole ring exhibits aromaticity, granting stability and unique reactivity patterns.
  • Steric hindrance: The tert-butyl group introduces steric hindrance, influencing reactivity and interactions with other molecules.
  • Hydrogen bonding potential: The NH groups in the imidazole ring can participate in hydrogen bonding, impacting solubility and interactions with surrounding molecules.

Chemical Reactions Analysis

Other reactions: Due to its basic and nucleophilic nature, 4-tert-butyl-1H-imidazole can participate in various organic reactions. Examples include:

  • Deprotonation by strong bases to form the corresponding imidazolium cation [].
  • Alkylation reactions at the N sites of the imidazole ring.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the bulky tert-butyl group.
  • Solubility: Moderately soluble in organic solvents due to the aromatic ring and the tert-butyl group. Solubility in water might be limited due to the hydrophobic tert-butyl group.
  • Melting point and boiling point: Data unavailable but expected to be relatively high due to the aromatic ring and the bulky tert-butyl group.

The mechanism of action of 4-tert-butyl-1H-imidazole depends on its application.

  • In coordination chemistry, it acts as a ligand, donating electron density to a metal center through the nitrogen atoms in the imidazole ring, influencing the electronic structure and reactivity of the metal complex [].
  • In organic synthesis, it can act as a base by deprotonating acidic molecules or as a nucleophile by attacking electrophilic centers depending on the reaction conditions.
  • It should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.
  • Specific information on flammability, reactivity, and disposal procedures might require consulting safety data sheets (SDS) from chemical suppliers.
, including:

  • Nucleophilic substitutions: The nitrogen atoms in the imidazole ring can act as nucleophiles, allowing for various substitution reactions.
  • Condensation reactions: It can react with electrophiles to form more complex structures, often utilized in synthesizing pharmaceuticals.
  • Deprotonation reactions: The protons on the nitrogen atoms can be removed under basic conditions, leading to the formation of anionic species that are useful in further reactions .

Research indicates that 4-tert-butyl-1H-imidazole exhibits notable biological activities. It has been studied for its potential antifungal properties, particularly against various strains of fungi. Additionally, its derivatives have shown promise in drug discovery, especially in developing compounds targeting specific biological pathways .

Several methods exist for synthesizing 4-tert-butyl-1H-imidazole:

  • Direct alkylation: This method involves the alkylation of imidazole with tert-butyl halides under basic conditions.
  • Cyclization reactions: Starting from appropriate precursors, cyclization can yield 4-tert-butyl-1H-imidazole through condensation reactions.
  • Microwave-assisted synthesis: This modern technique enhances reaction rates and yields by applying microwave energy during the synthesis process .

4-tert-butyl-1H-imidazole finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing drugs with antifungal and anticancer activities.
  • Catalysis: The compound can act as a ligand in coordination chemistry and catalysis.
  • Chemical research: Its unique properties make it a valuable tool for studying reaction mechanisms and molecular interactions .

Studies have explored the interactions of 4-tert-butyl-1H-imidazole with various biological targets. Its ability to form hydrogen bonds and coordinate with metal ions makes it a candidate for further investigation in drug design. Interaction studies often focus on its binding affinity to specific enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 4-tert-butyl-1H-imidazole. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-ImidazoleBasic imidazoleLacks substituents; simpler structure
2-MethylimidazoleMethyl-substitutedEnhanced biological activity
1-MethylimidazoleMethyl-substitutedUsed in biochemical applications
2-(tert-Butyl)imidazoleSimilar substituentExhibits different solubility properties

4-tert-butyl-1H-imidazole is unique due to the presence of the tert-butyl group, which significantly influences its solubility and reactivity compared to these similar compounds. This structural feature may enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.

XLogP3

1.8

Dates

Modify: 2023-08-19

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